molecular formula C28H33N3O4S B11523983 N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide

N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide

Cat. No.: B11523983
M. Wt: 507.6 g/mol
InChI Key: CBICPLYVLNSDTG-UHFFFAOYSA-N
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Description

N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide (CAS 312523-23-2) is an oxalamide derivative with a molecular formula of C28H33N3O4S and a molecular weight of 507.644 g/mol . Its structure features a naphthalene-2-sulfonyl group attached to a piperidine ring, a butyl linker, and a p-tolyl aromatic moiety (SMILES: Cc1ccc(NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)c3ccc4ccccc4c3)cc1) .

Properties

Molecular Formula

C28H33N3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

N'-(4-methylphenyl)-N-[4-(1-naphthalen-2-ylsulfonylpiperidin-3-yl)butyl]oxamide

InChI

InChI=1S/C28H33N3O4S/c1-21-11-14-25(15-12-21)30-28(33)27(32)29-17-5-4-7-22-8-6-18-31(20-22)36(34,35)26-16-13-23-9-2-3-10-24(23)19-26/h2-3,9-16,19,22H,4-8,17-18,20H2,1H3,(H,29,32)(H,30,33)

InChI Key

CBICPLYVLNSDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCCCC2CCCN(C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Preparation of 3-Butylpiperidine

The 3-butylpiperidine intermediate is synthesized via:

  • Gabriel synthesis : Starting from 1,5-dibromopentane and potassium phthalimide, followed by hydrolysis.

  • Reductive amination : Using glutaraldehyde and butylamine under hydrogenation conditions.

Table 1: Comparison of Piperidine Synthesis Methods

MethodReagentsYield (%)Purity (%)
Gabriel synthesis1,5-Dibromopentane, K-phthalimide65–7090–95
Reductive aminationGlutaraldehyde, butylamine, H₂/Pd75–8092–98

The reductive amination route is preferred for higher yields and simpler purification.

Sulfonylation of Piperidine

Reaction with Naphthalene-2-sulfonyl Chloride

The piperidine nitrogen is sulfonylated using naphthalene-2-sulfonyl chloride under basic conditions:

  • Base selection : Triethylamine (TEA) or pyridine in dichloromethane (DCM) at 0–5°C.

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride to ensure complete reaction.

  • Workup : Aqueous wash (1M HCl, NaHCO₃), drying (MgSO₄), and solvent evaporation.

Key Parameters:

  • Temperature control : Prevents exothermic side reactions.

  • Solvent : DCM or THF for optimal solubility.

  • Yield : 85–90%.

Oxalamide Coupling

Oxalyl Chloride Mediated Coupling

The butylamine side chain is reacted with oxalyl chloride, followed by p-toluidine:

  • Step 1 : Reaction of 4-(1-(naphthalen-2-ylsulfonyl)piperidin-3-yl)butan-1-amine with oxalyl chloride in DCM at −10°C.

  • Step 2 : Addition of p-toluidine in the presence of TEA to form the oxalamide bond.

Table 2: Oxalamide Coupling Optimization

ParameterCondition 1Condition 2Optimal Condition
Temperature−10°C0°C−10°C
BaseTEAPyridineTEA
SolventDCMTHFDCM
Yield78%65%78%

Side reactions (e.g., over-chlorination) are minimized at lower temperatures.

Stereochemical Considerations

The compound exists as a racemic mixture unless resolved. Supplier data indicate enantiomerically pure (R)-forms are available, suggesting:

  • Chiral resolution : Using diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid.

  • Asymmetric synthesis : Employing chiral catalysts during reductive amination.

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (hexane/ethyl acetate gradient) removes unreacted sulfonyl chloride and byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystals with >98% purity.

Analytical Data

  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

  • MS (ESI+) : m/z 507.219 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, naphthalene), 7.85–7.40 (m, 6H), 2.35 (s, 3H, CH₃).

Scale-Up Challenges

  • Cost of naphthalene-2-sulfonyl chloride : Requires in-situ generation from naphthalene-2-thiol and chlorination.

  • Oxalyl chloride handling : Moisture-sensitive; necessitates anhydrous conditions.

  • Regulatory compliance : Controlled substance regulations may apply due to structural similarity to opioid derivatives.

Alternative Routes

Microwave-Assisted Synthesis

Reduces reaction time for sulfonylation (30 minutes vs. 12 hours) with comparable yields.

Solid-Phase Synthesis

Immobilized piperidine on Wang resin enables iterative coupling steps, though scalability is limited .

Chemical Reactions Analysis

Types of Reactions

N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself with a naphthalene-sulfonyl-piperidine motif, which is absent in other analogs. This group may enhance lipophilicity and receptor-binding interactions compared to simpler aryl or heteroaryl substituents .
  • Compounds like S336 and BNM-III-170 prioritize heterocyclic or halogenated groups , optimizing them for flavor enhancement (S336) or enzyme inhibition (BNM-III-170) .

Pharmacological and Functional Comparisons

Target Compound

Analogous Compounds

BNM-III-170: Enhances vaccine efficacy against immunodeficiency viruses by modulating CD4 interactions, demonstrating immunological activity .

N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (117) : Synthesized as a cytochrome P450 4F11-activated inhibitor of stearoyl-CoA desaturase, with a 51% synthesis yield .

Compound 9 : Exhibits binding affinity for dopamine and serotonin receptors due to its piperazine and dichlorophenyl groups, common in neuroactive compounds.

Activity Trends :

  • Aryl sulfonyl groups (as in the target compound) correlate with enhanced metabolic stability and target specificity compared to non-sulfonated analogs .
  • Halogenation (e.g., chloro, fluoro) improves receptor-binding potency but may increase toxicity risks .

Target Compound

Synthetic details are unspecified, but its purity and stability are inferred from analogs.

Biological Activity

N1-(4-(1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl)butyl)-N2-(p-tolyl)oxalamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C28H33N3O4SC_{28}H_{33}N_{3}O_{4}S, with a molecular weight of 507.6 g/mol. The structure includes a naphthalen-2-ylsulfonyl group, a piperidin-3-yl moiety, and a p-tolyl oxalamide group, contributing to its diverse chemical reactivity and potential biological effects.

PropertyValue
Molecular FormulaC28H33N3O4S
Molecular Weight507.6 g/mol
IUPAC NameN'-(4-methylphenyl)-N-[4-[(3S)-1-naphthalen-2-ylsulfonylpiperidin-3-yl]butyl]oxamide
InChIInChI=1S/C28H33N3O4S/c1-21...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that the compound may modulate the activity of various enzymes and receptors, leading to significant downstream effects on cellular processes.

Key Mechanisms:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
  • Signal Transduction : It may influence signaling pathways that regulate cell proliferation, apoptosis, and other critical cellular functions.

Anticancer Properties

Recent investigations have highlighted the potential of this compound as an anticancer agent. For instance, studies have demonstrated its ability to inhibit cell growth in various cancer cell lines by inducing apoptosis and affecting key signaling pathways.

Case Study: Cancer Cell Lines

  • Cell Lines Tested : MDA-MB231 (breast cancer), A549 (lung cancer)
  • Results : Significant reduction in cell viability was observed at concentrations as low as 5 µM, with mechanisms involving the inhibition of CK2-dependent phosphorylation pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure HighlightsBiological Activity
NBD-556Contains a similar oxalamide linkageHIV entry inhibitor; blocks gp120-CD4 interaction
AB668Indole derivativeCK2 inhibitor; induces apoptosis in cancer cells

Pharmacological Implications

The pharmacological profile of this compound indicates potential applications in treating various diseases beyond cancer, including viral infections. Its ability to inhibit specific enzyme activities suggests it could serve as a lead compound for drug development targeting diseases mediated by those pathways.

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